![molecular formula C9H6Br2N4O2 B6344609 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-04-6](/img/structure/B6344609.png)

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

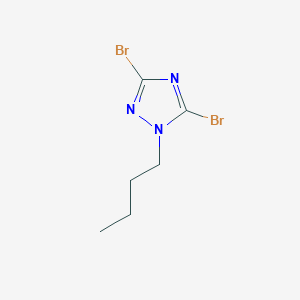

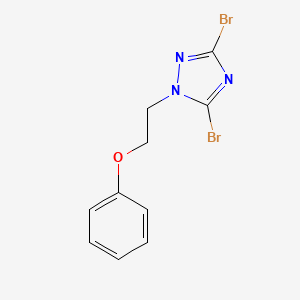

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H6Br2N4O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . This indicates that the compound contains a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions and a 3-nitrophenylmethyl group at the 1 position . Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole have not been found, similar compounds have been studied. For example, 4,5-Dibromo-1H-1,2,3-triazole reacted with butyllithium at low temperatures to form lithiated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 361.98 . It is also known to be a solid .科学的研究の応用

Triazoles, including the 1,2,4-triazole class to which 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole belongs, have garnered significant attention in scientific research due to their versatile pharmacological and chemical properties. These compounds are crucial in the development of new drugs and materials because of their ability to participate in a wide range of biological activities and chemical reactions.

Advances in Drug Development and Material Science

Recent studies have showcased the broad applicability of 1,2,4-triazoles in various fields, including pharmacology, agriculture, and material science. The structural variations possible within the triazole class allow for the creation of compounds with specific desired activities, ranging from antimicrobial to anticancer properties. The development of new synthetic methods for these triazoles has also been a focus, with a push towards more sustainable and efficient processes that align with the principles of green chemistry (Ferreira et al., 2013).

Triazoles in Antimicrobial and Anticancer Research

The antimicrobial and anticancer potential of 1,2,4-triazoles has been extensively researched. These compounds have been shown to exhibit a wide range of activities against bacteria, fungi, and cancer cells, making them valuable scaffolds in the design of new therapeutic agents. Studies have highlighted their role in addressing drug resistance and providing new treatment options for various infections and cancers (Ohloblina, 2022).

Applications in Material Science

Beyond their biological activities, 1,2,4-triazoles have found applications in material science, particularly in the development of new polymers and corrosion inhibitors. Their chemical stability and ability to participate in hydrogen bonding make them suitable for enhancing the properties of materials used in diverse industrial applications. This includes the development of proton-conducting membranes for fuel cells and corrosion inhibitors for metal surfaces, showcasing the versatility of triazoles beyond pharmaceuticals (Prozorova & Pozdnyakov, 2023).

特性

IUPAC Name |

3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYSRXGWKIZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)

![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)